3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid 3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17387494
InChI: InChI=1S/C9H10BrNO3/c10-9-5(2-1-3-7(9)12)6(11)4-8(13)14/h1-3,6,12H,4,11H2,(H,13,14)
SMILES:
Molecular Formula: C9H10BrNO3
Molecular Weight: 260.08 g/mol

3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC17387494

Molecular Formula: C9H10BrNO3

Molecular Weight: 260.08 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid -

Specification

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
IUPAC Name 3-amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H10BrNO3/c10-9-5(2-1-3-7(9)12)6(11)4-8(13)14/h1-3,6,12H,4,11H2,(H,13,14)
Standard InChI Key ONTHWTFWGGONKR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)O)Br)C(CC(=O)O)N

Introduction

3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid is a halogenated amino acid derivative with the molecular formula C9H10BrNO3C_9H_{10}BrNO_3 and a molecular weight of approximately 260.08 g/mol. This compound features an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring, making it a unique structure within the amino acid class. It is of significant interest in medicinal chemistry, organic synthesis, and biochemical research due to its structural and functional versatility .

Synthesis

The synthesis of 3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid can be achieved through several methodologies:

  • Traditional Organic Synthesis:

    • Utilizes halogenation reactions to introduce the bromine atom into the aromatic ring.

    • Hydroxylation and amination steps follow to complete the functionalization.

  • Enzymatic Synthesis:

    • Enzymes catalyze the formation of specific stereoisomers, increasing purity and selectivity.

  • Industrial Production:

    • Employs continuous flow reactors for scalability.

    • Advanced purification techniques ensure high yield and product purity .

Mechanism of Action

The compound interacts with molecular targets such as enzymes or receptors through:

  • Hydrogen Bonding: The amino group forms bonds with active site residues.

  • Van der Waals Interactions: The bromine atom contributes to non-covalent interactions.

  • Hydrophobic Interactions: The phenolic ring enhances binding affinity.

These interactions can modulate protein activity, making the compound useful in drug development and biochemical studies.

Applications

The diverse reactivity of 3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid enables its use in multiple fields:

  • Medicinal Chemistry:

    • Acts as a building block for synthesizing pharmaceuticals.

    • Potential applications in enzyme inhibition studies.

  • Organic Synthesis:

    • Serves as an intermediate for complex molecule construction.

  • Biological Research:

    • Used to study protein-ligand interactions and enzyme-substrate dynamics.

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